2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone is a complex organic compound characterized by its quinazoline core structure
Preparation Methods
The synthesis of 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.
Introduction of Hydroxy and Methoxy Groups: Hydroxy and methoxy groups are introduced through selective functionalization reactions.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound.
Morpholinoethanone Addition: The final step involves the addition of the morpholinoethanone moiety to the thioether-linked quinazoline derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the morpholinoethanone moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study cellular signaling pathways and enzyme inhibition.
Pharmacology: The compound’s effects on various biological targets are investigated to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction cascades and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone can be compared with similar compounds such as:
1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine: This compound shares the quinazoline core but differs in the substituents attached to the core structure.
2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Another similar compound with a different thioether linkage and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZVVLVGJOQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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